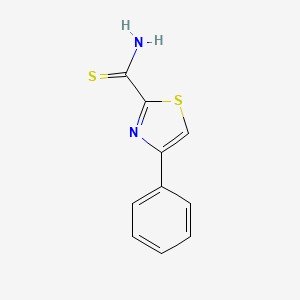
2-Thiazolecarbothioamide,4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiazolecarbothioamide,4-phenyl- is a heterocyclic compound that features a thiazole ring substituted with a phenyl group at the 4-position and a carbothioamide group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiazolecarbothioamide,4-phenyl- typically involves the Hantzsch thiazole synthesis. This method includes the condensation of thioamides with α-haloketones under reflux conditions. For instance, the reaction of thioamide with phenacyl bromide in the presence of a base such as triethylamine can yield the desired thiazole derivative .
Industrial Production Methods: While specific industrial production methods for 2-Thiazolecarbothioamide,4-phenyl- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Thiazolecarbothioamide,4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the thiazole ring.
Aplicaciones Científicas De Investigación
2-Thiazolecarbothioamide,4-phenyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antileishmanial activities.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.
Mecanismo De Acción
The mechanism of action of 2-Thiazolecarbothioamide,4-phenyl- involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes.
Antileishmanial Activity: It targets specific enzymes in the Leishmania parasite, leading to cell death.
Anticancer Activity: The compound induces apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase II.
Comparación Con Compuestos Similares
4-Phenyl-1,3-thiazole-2-amines: These compounds share a similar thiazole core but differ in the substituent at the 2-position.
1,3,4-Thiadiazoles: These compounds have a similar heterocyclic structure but with different nitrogen and sulfur arrangements.
Uniqueness: 2-Thiazolecarbothioamide,4-phenyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its carbothioamide group provides additional sites for chemical modification, enhancing its versatility in synthetic applications.
Propiedades
Número CAS |
214352-08-6 |
|---|---|
Fórmula molecular |
C10H8N2S2 |
Peso molecular |
220.3 g/mol |
Nombre IUPAC |
4-phenyl-1,3-thiazole-2-carbothioamide |
InChI |
InChI=1S/C10H8N2S2/c11-9(13)10-12-8(6-14-10)7-4-2-1-3-5-7/h1-6H,(H2,11,13) |
Clave InChI |
AMSAGSXZGUYLEQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=S)N |
SMILES canónico |
C1=CC=C(C=C1)C2=CSC(=N2)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















